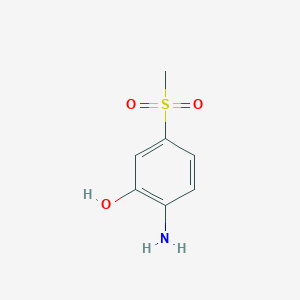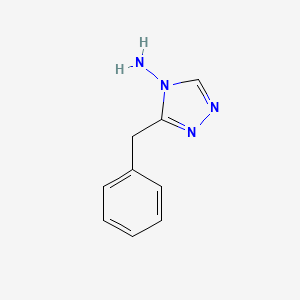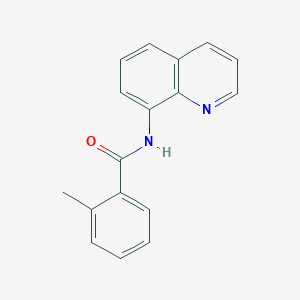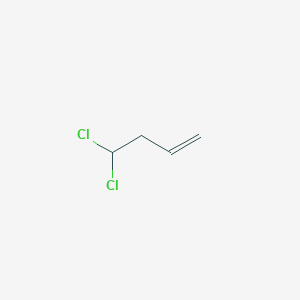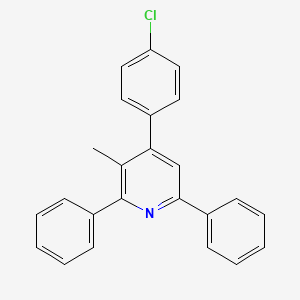
Ethyl 3,4,5-tris(dodecyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,4,5-tris(dodecyloxy)benzoate is an organic compound with the molecular formula C45H82O5 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by ethyl and dodecyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4,5-tris(dodecyloxy)benzoate typically involves the esterification of 3,4,5-tris(dodecyloxy)benzoic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4,5-tris(dodecyloxy)benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dodecyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3,4,5-tris(dodecyloxy)benzoic acid.
Reduction: 3,4,5-tris(dodecyloxy)benzyl alcohol.
Substitution: Various alkoxy-substituted benzoates depending on the substituent used.
Scientific Research Applications
Ethyl 3,4,5-tris(dodecyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3,4,5-tris(dodecyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s dodecyloxy groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-tris(dodecyloxy)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3,4,5-Tris(dodecyloxy)benzoic acid: The carboxylic acid derivative of the compound.
Poly(epichlorohydrin) modified with 3,4,5-tris(dodecyloxy)benzoate: A polymeric derivative with modified properties.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to its methyl and acid counterparts. Its ability to form stable complexes and its enhanced lipophilicity make it particularly valuable in various applications.
Properties
Molecular Formula |
C45H82O5 |
|---|---|
Molecular Weight |
703.1 g/mol |
IUPAC Name |
ethyl 3,4,5-tridodecoxybenzoate |
InChI |
InChI=1S/C45H82O5/c1-5-9-12-15-18-21-24-27-30-33-36-48-42-39-41(45(46)47-8-4)40-43(49-37-34-31-28-25-22-19-16-13-10-6-2)44(42)50-38-35-32-29-26-23-20-17-14-11-7-3/h39-40H,5-38H2,1-4H3 |
InChI Key |
NHCSZVUSXSKZCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-acetyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14139154.png)
![5-[[4-(Azepan-1-yl)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14139160.png)


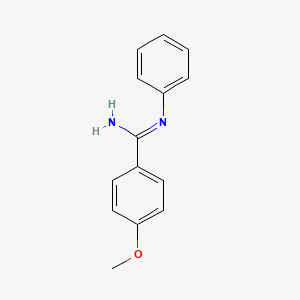
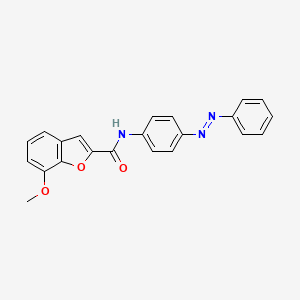
![4-{2-[(1,4,5,6-Tetrahydropyrimidin-2-yl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B14139175.png)

